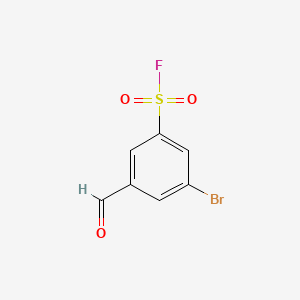

3-Bromo-5-formylbenzene-1-sulfonylfluoride

CAS No.:

Cat. No.: VC18249989

Molecular Formula: C7H4BrFO3S

Molecular Weight: 267.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4BrFO3S |

|---|---|

| Molecular Weight | 267.07 g/mol |

| IUPAC Name | 3-bromo-5-formylbenzenesulfonyl fluoride |

| Standard InChI | InChI=1S/C7H4BrFO3S/c8-6-1-5(4-10)2-7(3-6)13(9,11)12/h1-4H |

| Standard InChI Key | PUXXZQXXDYECIX-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C=C1S(=O)(=O)F)Br)C=O |

Introduction

Synthesis

The synthesis of 3-Bromo-5-formylbenzene-1-sulfonylfluoride typically involves electrophilic aromatic substitution reactions. Below are key steps:

-

Starting Materials:

-

A brominated benzaldehyde derivative (e.g., 3-bromo-5-formylbenzene)

-

Sulfonyl fluoride precursors such as sulfur tetrafluoride or fluorosulfonic acid

-

-

Reaction Conditions:

-

Solvents: Dichloromethane or acetonitrile are commonly used for their polarity and stability.

-

Catalysts: Triethylamine or similar bases are employed to facilitate the sulfonation reaction.

-

Temperature: Controlled conditions (low to moderate temperatures) are critical to minimize side reactions.

-

-

Mechanism:

-

The sulfonation step involves the introduction of the sulfonyl fluoride group onto the aromatic ring.

-

The reaction proceeds through an electrophilic attack facilitated by the electron-withdrawing bromine and formyl groups, which direct substitution to specific positions on the benzene ring.

-

Reactivity

The reactivity of 3-Bromo-5-formylbenzene-1-sulfonylfluoride is influenced by its functional groups:

-

Sulfonyl Fluoride Group: Highly reactive toward nucleophiles, enabling the formation of sulfonamide derivatives.

-

Formyl Group: Allows for further transformations such as reductions or condensations.

-

Bromine Atom: Facilitates cross-coupling reactions (e.g., Suzuki or Heck coupling).

Applications

-

Organic Synthesis:

-

Intermediate for synthesizing complex aromatic compounds.

-

Useful in creating functionalized derivatives for material science applications.

-

-

Medicinal Chemistry:

-

Potential inhibitor or modulator of enzymes due to the sulfonyl fluoride group’s ability to form covalent bonds with active site residues.

-

Structural similarity to known bioactive compounds suggests potential for drug discovery research.

-

-

Chemical Biology:

-

Sulfonyl fluorides are used as probes for studying enzyme activity due to their irreversible binding properties.

-

Comparison with Related Compounds

To better understand the uniqueness of 3-Bromo-5-formylbenzene-1-sulfonylfluoride, a comparison with structurally similar compounds is provided:

| Compound Name | Key Features | Unique Properties |

|---|---|---|

| 3-Bromo-5-fluorobenzaldehyde | Bromine and fluorine substituents | Enhanced electrophilicity due to fluorine |

| 4-Bromo-3-formylbenzenesulfonic acid | Sulfonic acid group instead of sulfonyl fluoride | Higher acidity |

| 2-Bromo-4-formyltoluene | Bromine and methyl group | Increased steric hindrance |

The combination of bromine, formyl, and sulfonyl fluoride groups in 3-Bromo-5-formylbenzene-1-sulfonylfluoride offers unique reactivity patterns not seen in these analogs.

Future Investigations

-

Biological Activity Studies:

-

Interaction with enzymes or receptors for potential therapeutic applications.

-

Exploration of inhibitory mechanisms against serine hydrolases or other enzyme classes.

-

-

Synthetic Optimization:

-

Development of greener synthetic routes using alternative catalysts or solvents.

-

Exploration of microwave-assisted synthesis for improved yields.

-

-

Material Science Applications:

-

Functionalization for use in advanced polymer systems or coatings.

-

Challenges

Despite its potential, challenges remain in scaling up production due to the need for precise reaction conditions and the potential for side reactions involving the reactive functional groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume